1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one is a fluorinated aromatic ketone featuring a 1,4-benzodioxin scaffold. The compound’s structure combines the electron-rich benzodioxin ring with a fluoroethyl ketone moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFHRADCXNQMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating various signaling pathways involved in biological processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include halogenated, amino-substituted, and heterocyclic benzodioxin derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Observations :
- Fluorine, as in the target compound, may improve metabolic stability and lipophilicity due to its small size and strong C-F bond.
- The target compound’s fluoroethyl group could modulate interactions with enzymes or receptors.
- Synthetic Routes : Brominated analogs are synthesized via halogenation (e.g., pyridinium tribromide ), whereas fluorination may require specialized reagents like Selectfluor.
Physicochemical Properties
- Stability : The C-F bond’s strength suggests resistance to hydrolysis and oxidative degradation compared to brominated analogs.
Pharmacological Potential
While direct data on the target compound are lacking, analogs highlight trends:
- Antihepatotoxic Activity : Flavone-dioxane derivatives (e.g., ) reduce liver damage biomarkers (SGOT, SGPT), suggesting the benzodioxin moiety contributes to hepatoprotection.
- Antimicrobial Applications : Imidazothiadiazole derivatives (e.g., ) target bacterial outer membrane proteins, indicating fluorinated benzodioxins could be explored for similar uses.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, synthesizing findings from various studies.
Synthesis
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one typically involves multiple steps, often starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The process may include reactions with various reagents to introduce functional groups that enhance biological activity. For instance, the compound can be synthesized through the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with 2,3-dihydrobenzo[1,4]-dioxin derivatives in a DMF solvent system using lithium hydride as a base .
Biological Activity
The biological activity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one has been evaluated in various contexts:
Antimicrobial and Insecticidal Properties
Recent studies have indicated that compounds related to the benzodioxole structure exhibit significant larvicidal activity against Aedes aegypti, the mosquito vector for several viral diseases. For example, derivatives with similar structures demonstrated LC50 values indicating effective larvicidal potential without cytotoxic effects on mammalian cells . This suggests that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one may also possess similar properties.
Enzyme Inhibition Studies
Inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase have been assessed for related benzodioxole compounds. These enzymes are crucial in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that certain derivatives could inhibit these enzymes effectively, suggesting potential therapeutic applications in managing these conditions .
Case Studies
Several case studies have highlighted the compound's biological activities:
Research Findings
Research has shown that structural modifications can significantly impact the biological activity of benzodioxole derivatives. The presence of specific substituents on the aromatic ring enhances insecticidal properties and enzyme inhibition capabilities. For instance:
- Substituent Effects : The addition of methylenedioxy groups has been linked to increased larvicidal activity.
- Safety Profile : Compounds derived from this family have demonstrated low toxicity levels in mammalian models, making them suitable candidates for further development as therapeutics or insecticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
